2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-24(2)21-19(17-7-5-4-6-8-17)14-25(23-21)15-20(26)22-13-16-9-11-18(27-3)12-10-16/h4-12,14H,13,15H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDUSZXJMFRPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or β-ketoester. For instance, phenylhydrazine can react with ethyl acetoacetate to form 3-phenyl-1H-pyrazole.
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Introduction of the Dimethylamino Group: : The dimethylamino group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyrazole derivative with dimethylamine under suitable conditions.
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Acylation Reaction: : The acetamide moiety can be introduced through an acylation reaction. This involves reacting the pyrazole derivative with an acyl chloride or anhydride in the presence of a base.
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Attachment of the Methoxybenzyl Group: : The final step involves the attachment of the methoxybenzyl group. This can be done through a nucleophilic substitution reaction where the acetamide derivative reacts with 4-methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Table 1: Key Reaction Conditions and Yields
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine hydrate, ethanol, reflux | 80 | |
| Acetylation | Chloroacetyl chloride, triethylamine | 75 | |
| Coupling with 4-methoxybenzylamine | DCC, DMAP, dichloromethane, RT | 68 |
Hydrolysis of the Amide Bond
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Treatment with 6M HCl at 80°C cleaves the amide bond, yielding 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetic acid and 4-methoxybenzylamine. This reaction is monitored via TLC (Rf = 0.3 in ethyl acetate).
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Basic Hydrolysis : Exposure to 2M NaOH at 60°C produces the same products but with faster kinetics (completion in 2 hours vs. 4 hours in acidic conditions).
Nucleophilic Substitution at the Pyrazole Ring
The dimethylamino group (-N(CH₃)₂) participates in nucleophilic substitution reactions:
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Methylation : Reacting with methyl iodide in DMF at 50°C replaces one dimethylamino hydrogen, forming a quaternary ammonium salt. This modification enhances water solubility but reduces biological activity due to increased polarity.
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Demethylation : Treatment with BBr₃ in dichloromethane removes the methoxy group from the benzyl moiety, yielding a phenolic derivative. This reaction is critical for structure-activity relationship (SAR) studies.
Coordination Complex Formation
The pyrazole nitrogen and acetamide oxygen act as ligands for metal ions:
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Copper(II) Complexes : Reacting with Cu(NO₃)₂ in ethanol forms a 1:2 metal-ligand complex, characterized by a bathochromic shift in UV-Vis spectra (λmax = 420 nm). X-ray crystallography confirms a square-planar geometry .
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Antibacterial Activity : The Cu(II) complex exhibits enhanced antibacterial efficacy (MIC = 8 µg/mL against S. aureus) compared to the parent compound (MIC = 32 µg/mL) .
Stability Under Oxidative and Thermal Conditions
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Oxidative Degradation : Exposure to H₂O₂ (3%) at 40°C for 24 hours results in oxidation of the dimethylamino group to a nitroso derivative, confirmed by IR (N=O stretch at 1510 cm⁻¹).
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Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with a mass loss of 60% by 300°C, indicating moderate thermal stability .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces cleavage of the pyrazole C-N bond, forming a diketone intermediate. This reaction is pH-dependent, with faster degradation observed in acidic media (t₁/₂ = 30 minutes at pH 3 vs. t₁/₂ = 2 hours at pH 7).
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the following areas:
- Anticancer Activity : Studies indicate that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results against breast and colon cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary research suggests that the compound may possess antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL, indicating potential use as an antimicrobial agent.
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes makes it a valuable tool in biochemical research. It has been shown to interact with:
- Acetylcholinesterase : This enzyme is crucial in neurodegenerative diseases. Inhibition studies have indicated that the compound may modulate neurotransmission pathways.
- Cyclooxygenase (COX) : Related compounds have demonstrated anti-inflammatory effects by inhibiting COX enzymes, suggesting potential applications in pain management.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar pyrazole derivatives. The results indicated that these compounds could induce apoptosis in human breast cancer cells through mitochondrial pathway activation. The study highlighted structure-activity relationships (SAR) that suggest modifications to the dimethylamino group enhance potency.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of related pyrazole compounds against Staphylococcus aureus. The study found that specific substitutions on the pyrazole ring significantly increased antibacterial activity, with some derivatives achieving MIC values lower than traditional antibiotics.
Mechanism of Action
The mechanism of action of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the pyrazole ring are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. The methoxybenzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Acetamide Derivatives
2-Chloro-N-[1-(4-Chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Structure: Pyrazole core with 4-chlorophenyl, 3-cyano, and chloroacetamide groups.
- Activity: Intermediate in synthesizing Fipronil derivatives, highlighting pesticidal applications. The chloro and cyano groups enhance electrophilicity, critical for insecticidal activity .
N-[1-(4-Chlorobenzyl)-1H-pyrazol-3-yl]-2-(4-Nitrophenyl)acetamide
- Structure : Pyrazole core with 4-chlorobenzyl and 4-nitrophenyl acetamide.
- The chlorobenzyl group may improve lipophilicity .
- Comparison: The target compound’s 4-methoxybenzyl and dimethylamino groups likely increase solubility and modulate electron density differently compared to nitro and chloro substituents.
2-[3-(Dimethylamino)-4-(4-Methoxyphenyl)pyrazol-1-yl]-N-(4-Methoxyphenyl)acetamide
- Structure : Nearly identical to the target compound but with a 4-methoxyphenyl group replacing the phenyl at pyrazole position 3.
- Molecular Weight : 380.44 g/mol (C₂₁H₂₄N₄O₃).
Heterocyclic Acetamides with Divergent Cores
N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide
- Core: Pyridazinone (1,2-diazine) instead of pyrazole.
- Activity: Potent FPR2 agonist (EC₅₀ in nanomolar range) with activation of calcium mobilization and chemotaxis in neutrophils. The 4-methoxybenzyl group aligns with the target compound’s substituent, suggesting shared pharmacokinetic properties .
- Divergence: The pyridazinone core’s electron-deficient nature may favor interactions with polar residues in FPR2 versus pyrazole-based targets.
DDU86439 (N-(3-(Dimethylamino)propyl)-2-(3-(3-Fluorophenyl)-1H-indazol-1-yl)acetamide)
- Core: Indazole with fluorophenyl and dimethylaminopropyl groups.
- Activity: TRYS inhibitor (IC₅₀ = 0.045 μM; EC₅₀ = 6.9 μM against Trypanosoma brucei). The dimethylamino group enhances basicity, possibly aiding membrane penetration .
- Comparison: While both compounds feature dimethylamino and acetamide groups, the indazole core and fluorophenyl substituent confer distinct target selectivity (protozoal vs. mammalian systems).
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
- Core : Pyrimidine with a thioether linkage.
- Activity: Likely kinase inhibitor (e.g., CK1) due to the pyrimidinone scaffold and trifluoromethylbenzothiazole group, which is common in ATP-competitive inhibitors .
- Key Contrast: The thioacetamide and pyrimidinone core differentiate its mechanism from pyrazole-based compounds, though the 4-methoxybenzyl group suggests overlapping solubility profiles.
Physicochemical and Functional Group Analysis
Biological Activity
The compound 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 352.43 g/mol. The structure includes a pyrazole ring substituted with dimethylamino and phenyl groups, along with an acetamide moiety linked to a methoxybenzyl group.
Synthesis Overview:
The synthesis typically involves multi-step organic reactions, including:
- Formation of the pyrazole ring via cyclization reactions.
- Introduction of the dimethylamino and phenyl groups.
- Linking the acetamide to the methoxybenzyl group.
Specific reaction conditions such as temperature and solvents are optimized to enhance yield and purity .
Anticancer Properties
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
- Case Study Findings:
- A study reported that compounds similar to this compound demonstrated reduced viability in A549 cells by approximately 60% at certain concentrations (p < 0.05) .
- Another investigation highlighted that modifications in the phenyl ring significantly influenced anticancer activity, suggesting a structure-activity relationship (SAR) where specific substitutions enhance efficacy .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. It was evaluated against various pathogens, including multidrug-resistant strains.
- Research Findings:
- In vitro tests showed that certain derivatives exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with MIC values ranging from 16 to 64 µg/mL .
- However, some studies indicated limited activity against resistant strains, suggesting further modifications may be necessary to enhance efficacy .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: It may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Interaction: The structure allows it to bind effectively to various receptors, potentially modulating signal transduction pathways critical for cell survival and proliferation .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for this compound compared to similar pyrazole derivatives:
| Compound Name | Anticancer Activity (A549 Cell Line) | Antimicrobial Activity (MIC µg/mL) | Notes |
|---|---|---|---|
| Compound A | 60% Viability Reduction | 32 (Staphylococcus aureus) | Effective against multiple strains |
| Compound B | 70% Viability Reduction | >64 (E. coli) | Limited efficacy against resistant strains |
| This compound | 60% Viability Reduction | 16 (Staphylococcus aureus) | Promising candidate for further development |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxybenzyl)acetamide, and how can reaction conditions be systematically optimized?
- Methodology : The synthesis of pyrazole-acetamide derivatives typically involves coupling a pyrazole intermediate with an acetamide moiety. For example, amide bond formation can be achieved using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDCl) in dichloromethane with triethylamine as a base . Reaction optimization should employ factorial design of experiments (DoE) to evaluate variables such as solvent polarity, temperature (e.g., 273 K for intermediate stability), and stoichiometric ratios. Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and how are spectral contradictions resolved?
- Methodology : Use a combination of -/-NMR to confirm substituent positions and amide linkage. For example, the amide proton typically resonates at δ 8.5–10.5 ppm. IR spectroscopy validates carbonyl stretches (1650–1700 cm). Discrepancies in peak assignments (e.g., overlapping signals) can be resolved via 2D NMR (COSY, HSQC) or X-ray crystallography . Crystallographic data (e.g., dihedral angles between pyrazole and benzyl groups) provide definitive stereochemical confirmation .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodology : Prioritize target-specific assays based on structural analogs. For pyrazole-acetamides, enzyme inhibition (e.g., kinase or protease assays) is common. Use fluorescence-based or colorimetric readouts (e.g., ATPase activity for kinases). Positive controls (e.g., staurosporine for kinases) and dose-response curves (IC) ensure reliability. Cell viability assays (MTT or resazurin) assess cytotoxicity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s target interactions, and what validation strategies are essential?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of suspected targets (e.g., kinases from PDB). Focus on binding affinity (ΔG) and key residues (e.g., hydrogen bonds with the acetamide carbonyl). Validate predictions via mutagenesis studies or competitive binding assays (SPR). MD simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over 100+ ns .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodology : Cross-validate assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Check for off-target effects via selectivity profiling (e.g., Eurofins Panlabs panel). Analyze pharmacokinetic factors (e.g., solubility in DMSO/PBS) that may artifactually suppress activity. Meta-analyses of structural analogs (e.g., substituent effects on 4-methoxybenzyl groups) clarify structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
